N-Dodecyl-N'-(2-methylpropyl)thiourea
Description
N-Dodecyl-N'-(2-methylpropyl)thiourea is a thiourea derivative characterized by a dodecyl (C₁₂H₂₅) chain and a branched 2-methylpropyl (isobutyl) group. Thioureas are organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their physicochemical and biological properties.
Properties
CAS No. |
62552-44-7 |
|---|---|
Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-dodecyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C17H36N2S/c1-4-5-6-7-8-9-10-11-12-13-14-18-17(20)19-15-16(2)3/h16H,4-15H2,1-3H3,(H2,18,19,20) |
InChI Key |
CNQVYDAKDRNCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-(2-methylpropyl)thiourea can be synthesized through the reaction of dodecylamine and 2-methylpropylamine with thiophosgene or carbon disulfide. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . The process involves the condensation of amines with carbon disulfide, followed by the addition of elemental sulfur to produce the desired thiourea compound .
Industrial Production Methods
Industrial production of N-Dodecyl-N’-(2-methylpropyl)thiourea often involves the use of large-scale reactors where dodecylamine and 2-methylpropylamine are reacted with thiophosgene under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Dodecyl-N’-(2-methylpropyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, elastomers, and textiles.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . Its thiocarbonyl group allows it to form strong interactions with the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Physicochemical Properties
Key Observations :
- The dodecyl chain in the target compound significantly increases lipophilicity (LogP ~6.8) compared to phenyl (LogP 4.5) or cyclopentyl (LogP 3.2) analogs, favoring applications in lipid-rich environments .
- Amino acid-modified thioureas (e.g., M1/M2) exhibit lower LogP and higher PSA due to hydrophilic groups, enhancing solubility and receptor selectivity .
Anti-Parasitic Activity
- Amino Acid-Modified Thioureas (M1/M2): Demonstrated superior anti-amoebic activity (IC₅₀ ~10 µM) against Acanthamoeba spp. compared to chlorhexidine, attributed to balanced hydrophilicity and membrane transport protein interactions .
- This compound : Likely less effective in hydrophilic environments due to high LogP but may excel in targeting lipid-enveloped pathogens or intracellular parasites .
Anticancer Activity
Metabolic Stability and Toxicity
- Hepatotoxicity Risk : Thioureas like sudoxicam undergo metabolic activation to reactive intermediates, leading to covalent protein binding. The dodecyl chain in the target compound may slow metabolism, reducing such risks .
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